Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate

Physicochemical profiling Drug-likeness Passive membrane permeability

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate (CAS 1429903-87-6) is a quinoline-based thioether ester with the molecular formula C₁₅H₁₆BrNO₂S and a molecular weight of 354.26 g/mol. The compound belongs to the class of 4-thio-substituted-2,8-dimethylquinolines, a scaffold explored in medicinal chemistry for cholinesterase inhibition and as synthetic intermediates.

Molecular Formula C15H16BrNO2S
Molecular Weight 354.3 g/mol
Cat. No. B15058591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate
Molecular FormulaC15H16BrNO2S
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=C2C=C(C=C(C2=NC(=C1)C)C)Br
InChIInChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-10(3)17-15-9(2)5-11(16)7-12(13)15/h5-7H,4,8H2,1-3H3
InChIKeyRYNNMBIFZZJKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate – Structural Baseline and Procurement Identity


Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate (CAS 1429903-87-6) is a quinoline-based thioether ester with the molecular formula C₁₅H₁₆BrNO₂S and a molecular weight of 354.26 g/mol . The compound belongs to the class of 4-thio-substituted-2,8-dimethylquinolines, a scaffold explored in medicinal chemistry for cholinesterase inhibition and as synthetic intermediates [1]. The 6-bromo substituent and the ethyl thioacetate side chain at position 4 constitute the key structural features that differentiate it from its acid, nitrile, and thiol analogs within the same congeneric series.

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate – Why In-Class Compounds Cannot Be Interchanged


Quinoline-4-thioether derivatives are not functionally interchangeable. Within this congeneric series, even small modifications—such as replacing the ethyl ester with a carboxylic acid, nitrile, or free thiol—produce measurable differences in molecular weight (354.26 vs. 326.21 vs. 307.21 vs. 268.17 g/mol), hydrogen bond donor/acceptor count, lipophilicity, and ionisation state at physiological pH . These physicochemical divergences directly affect membrane permeability, metabolic stability, and downstream synthetic utility. For instance, the carboxylic acid analog (CAS 1429902-72-6) is ionised at serum pH and requires active transport for cellular uptake, whereas the neutral ethyl ester target compound can permeate by passive diffusion . Procurement of an incorrect analog without verifying the exact CAS, side-chain identity, and purity specification therefore risks invalidating structure-activity relationship (SAR) conclusions or synthetic protocols.

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate – Quantitative Differentiation Evidence Against Closest Analogs


Ethyl Ester vs. Carboxylic Acid – Lipophilicity and Permeability Differentiation

The target compound, bearing an ethyl ester, is predicted to have a calculated logP approximately 1.5–2.0 units higher than its carboxylic acid counterpart (CAS 1429902-72-6) based on the Hansch-Leo fragmental constant for the –COOEt vs. –COOH substitution (π ≈ +1.5 to +2.0) [1]. The acid analog, with a molecular weight of 326.21 g/mol and a free carboxyl group (pKa ~4.0), exists predominantly as a carboxylate anion at physiological pH 7.4, requiring active transport mechanisms for cellular entry. In contrast, the ethyl ester (MW 354.26) remains neutral at pH 7.4 and carries no charge penalty for passive bilayer diffusion . This difference is critical when the compound is intended as a cell-permeable probe or a prodrug requiring intracellular esterase-mediated hydrolysis.

Physicochemical profiling Drug-likeness Passive membrane permeability

Ethyl Ester vs. Nitrile Analog – Hydrogen Bond Acceptor Profile and Synthetic Orthogonality

Compared to the nitrile analog, 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile (CAS 1429902-08-8, MW 307.21, purity 97%), the target ethyl ester offers a distinct hydrogen bond acceptor (HBA) profile. The ester carbonyl oxygen and the ether oxygen contribute two HBA sites with different strengths and geometries, whereas the nitrile provides a single, linear HBA site (C≡N) . This has direct implications for target engagement: ester oxygens can form bifurcated hydrogen bonds with protein backbone amides or serine residues, while nitrile acceptors engage in single, geometrically constrained interactions. Furthermore, the ethyl ester serves as a synthetic intermediate that can be selectively hydrolysed to the carboxylic acid or reduced to the alcohol, providing orthogonal reactivity not available from the nitrile .

Medicinal chemistry Bioisosterism Synthetic intermediate utility

6-Bromo vs. Alternative Halogen Regioisomers – Synthetic Provenance and Pharmacophoric Precision

The 6-bromo substitution pattern on the quinoline core has been specifically advanced in patent literature for the preparation of HCV protease inhibitor intermediates [1]. Alternative regioisomers such as 4-bromo-2,8-dimethylquinoline (CAS 203506-39-2) and 7-bromo-2,8-dimethylquinoline (CAS 1189106-33-9) are commercially available, but the 6-position bromo derivative places the halogen atom at a distinct vector that can engage in halogen bonding with target protein backbone carbonyls or π-systems, as the C–Br bond at C6 projects along a trajectory different from that at C4 or C7 relative to the quinoline nitrogen . For researchers conducting SAR studies around halogen position, the 6-bromo isomer offers a unique spatial pharmacophore that cannot be replicated by the alternative regioisomers.

Halogen bonding Regioselective synthesis Structure-activity relationship

Purity Specification Advantage – NLT 98% vs. 97% in Analog Series

The target compound is supplied with a purity specification of NLT 98% (HPLC) , exceeding the 97% purity threshold offered for the nitrile analog and matching the 98% specification of the carboxylic acid analog . In quantitative biological assays, a 1% impurity difference can introduce confounding antagonistic or off-target effects, particularly for compounds tested at micromolar concentrations where impurities may reach biologically active levels. The ISO-certified quality system under which this compound is produced, including provision of NMR, HPLC, and LC-MS documentation , provides end-users with batch-to-batch consistency critical for reproducible SAR campaigns.

Quality control Procurement specification Reproducibility

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate – Evidence-Backed Research and Industrial Application Scenarios


Cell-Based Prodrug Screening for Quinoline-Derived Cholinesterase or Antiviral Agents

The neutral ethyl ester form provides passive membrane permeability that the ionised carboxylic acid analog cannot match. Researchers designing cell-based AChE inhibition or HCV replicon assays should select the ethyl ester for intracellular delivery, where endogenous esterases can liberate the active acid metabolite [1]. This approach leverages the calculated logP advantage over the acid analog to achieve consistent intracellular compound exposure without requiring transfection or permeabilisation agents [2].

Fragment-Based Drug Discovery and X-Ray Crystallography

The dual hydrogen bond acceptor motif (ester carbonyl + ether oxygen) of the target compound provides richer interaction possibilities with protein active sites compared to the single linear HBA of the nitrile analog. Fragment screening libraries benefit from including this compound as a 6-bromo-substituted quinoline probe, where the bromine can additionally serve as an anomalous scatterer for X-ray crystallographic phasing [1]. The NLT 98% purity ensures that electron density maps are not confounded by impurity signals.

Synthetic Intermediate for Parallel Library Synthesis

The ethyl ester functionality permits orthogonal derivatisation: selective hydrolysis to the carboxylic acid for amide coupling, reduction to the primary alcohol for etherification, or direct transesterification. This three-directional reactivity makes the compound a versatile late-stage diversification intermediate, superior to the nitrile or thiol analogs which offer fewer downstream functionalisation options [1]. The 6-bromo substituent further enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl/heteroaryl introduction at the 6-position [2].

SAR Studies Mapping the 6-Position Halogen Pharmacophore

For medicinal chemistry teams investigating the tolerance of the quinoline 6-position to halogen substitution, this compound serves as the definitive 6-bromo reference point. The specific bromine placement at C6, as documented in HCV intermediate patents [1], allows direct comparison with 6-chloro, 6-fluoro, and 6-iodo analogs that can be synthesised from the common 6-bromo precursor via halogen exchange or cross-coupling. Procurement of the 6-bromo ethyl ester ensures access to this validated starting point for halogen SAR exploration.

Quote Request

Request a Quote for Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.